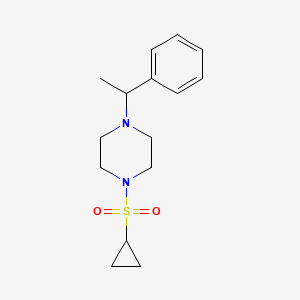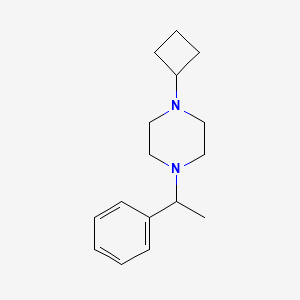
nigrasin I
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nigrasin I is a tetrahydroxyflavone, a type of flavonoid, which is substituted by hydroxy groups at positions 5, 7, 2’, and 4’. It also contains a prenyl group at position 3 and a 3-methylbut-1-en-3-yl group at position 8. This compound has been isolated from the twigs of Morus nigra (black mulberry) and has been found to promote adipogenesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Nigrasin I can be synthesized from 1-(2,4,6-trihydroxyphenyl)ethanone through a linear reaction sequence of 11 steps. The overall yield of this synthesis is approximately 22%. The synthetic strategy involves the selection of protective groups and the Claisen rearrangement of the allylated intermediate. The use of acetic anhydride as the solvent and the employment of microwave irradiation are critically important for the efficient and selective Claisen rearrangement .
Industrial Production Methods
Currently, there is no detailed information available on the industrial production methods of this compound. The compound is primarily obtained through laboratory synthesis or extraction from natural sources such as the twigs of Morus nigra .
Análisis De Reacciones Químicas
Types of Reactions
Nigrasin I undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of multiple hydroxy groups makes it susceptible to oxidation reactions, while the prenyl and 3-methylbut-1-en-3-yl groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the flavonoid structure.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinones, while substitution reactions can introduce various functional groups into the flavonoid structure.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Nigrasin I promotes adipogenesis by influencing the differentiation of preadipocytes into adipocytes. The exact molecular targets and pathways involved in this process are not fully understood, but it is believed that this compound interacts with specific receptors or enzymes that regulate fat cell differentiation .
Comparación Con Compuestos Similares
Nigrasin I is structurally similar to other flavonoids such as kuwanon C, nigrasin A, and nigrasin C. These compounds share the flavone backbone but differ in the number and position of hydroxy and prenyl groups. This compound’s unique combination of hydroxy and prenyl groups at specific positions distinguishes it from these similar compounds .
List of Similar Compounds
- Kuwanon C
- Nigrasin A
- Nigrasin C
- Sanggenon M
- Nigranol A
- Nigranol B
This compound’s unique structure and biological activities make it a valuable compound for scientific research and potential therapeutic applications.
Propiedades
Número CAS |
1283095-34-0 |
|---|---|
Fórmula molecular |
C25H26O6 |
Peso molecular |
422.5 g/mol |
Nombre IUPAC |
2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-8-(2-methylbut-3-en-2-yl)-3-(3-methylbut-2-enyl)chromen-4-one |
InChI |
InChI=1S/C25H26O6/c1-6-25(4,5)21-19(29)12-18(28)20-22(30)16(9-7-13(2)3)23(31-24(20)21)15-10-8-14(26)11-17(15)27/h6-8,10-12,26-29H,1,9H2,2-5H3 |
Clave InChI |
HNGMUJGQCGQWFH-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCC1=C(OC2=C(C1=O)C(=CC(=C2C(C)(C)C=C)O)O)C3=C(C=C(C=C3)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(pyrazin-2-yl)azetidin-3-yl]-3-(trifluoromethoxy)benzamide](/img/structure/B15115575.png)

![3-(2-Methoxyethyl)-1-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B15115587.png)
![1-Cyclopentanecarbonyl-4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine](/img/structure/B15115591.png)
![N-[(1,3-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B15115592.png)
![3-Cyclopropyl-6-{[1-(4-fluorobenzoyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B15115594.png)

![3-Tert-butyl-6-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridazine](/img/structure/B15115614.png)

![N-[1-(pyridin-2-yl)azetidin-3-yl]-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B15115618.png)
![3-[(3-Methylphenoxy)methyl]oxolane](/img/structure/B15115627.png)
![4-Methoxy-7-methyl-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B15115636.png)
![9-methyl-6-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]-9H-purine](/img/structure/B15115639.png)
![N-tert-butyl-3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidine-1-carboxamide](/img/structure/B15115643.png)
